N-methyl-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures can be synthesized through nucleophilic and amidation reactions .Molecular Structure Analysis
The compound contains an indole nucleus, which is aromatic in nature due to the presence of 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds) .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Scientific Research Applications
Synthesis and Structural Analysis
Novel complexes with N-methyl-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide derivatives have been synthesized and characterized using various spectroscopic techniques. The study by Chkirate et al. (2019) focused on the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions. The study explored the effect of hydrogen bonding on the self-assembly process and discovered significant antioxidant activity for the ligands and complexes, highlighting the potential for further applications in material science and pharmacology (Chkirate et al., 2019).
Molecular Docking and Computational Analysis
Sebhaoui et al. (2020) synthesized new 2-pyrone derivatives and performed an extensive computational analysis. The study included single-crystal X-ray diffraction, density functional theory (DFT) calculations, Hirshfeld surface analysis, and molecular docking with Tyrosine-protein kinase JAK2. This research provides insights into the structural and interactive properties of these compounds, which could be useful for designing molecules with specific biological activities (Sebhaoui et al., 2020).
Antioxidant Activity and Crystal Structure Analysis
The research by Naghiyev et al. (2020) involved the synthesis of novel compounds using acetoacetanilide and malononitrile. The study highlighted the structural novelty of the products and their antioxidant activity, confirmed through X-ray crystallography and comparative Hirshfeld surface analysis. Such studies contribute to the understanding of molecular structures and their potential applications in medicinal chemistry (Naghiyev et al., 2020).
properties
IUPAC Name |
N-methyl-2-[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12-7-13-5-3-4-6-15(13)20(12)9-14-8-16(21)17(10-23-14)24-11-18(22)19-2/h3-6,8,10,12H,7,9,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPTXQYRCGCINE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.